(1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadiene-3-one

Beschreibung

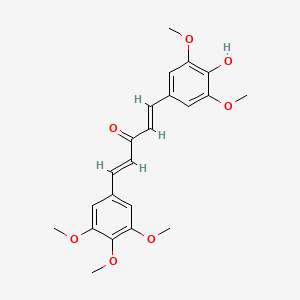

(1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadiene-3-one (CAS: 1217503-60-0), referred to as F3 in research literature, is an asymmetric curcumin analogue with a 1,4-pentadien-3-one backbone . Its structure features two distinct aromatic substituents:

- Substituent A: 4-Hydroxy-3,5-dimethoxyphenyl group (electron-donating methoxy and hydroxyl groups at positions 3, 4, and 5).

- Substituent B: 3,4,5-Trimethoxyphenyl group (three methoxy groups at positions 3, 4, and 5).

F3 is commercially available (TCI Chemicals, Catalog No. H1525-20MG) and has been studied for its enhanced cytotoxicity against human breast cancer MCF-7 cells compared to curcumin. Mechanistically, F3 induces reactive oxygen species (ROS) generation and mitochondrial-related apoptosis, surpassing curcumin’s efficacy .

Eigenschaften

IUPAC Name |

(1E,4E)-1-(4-hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-25-17-10-14(11-18(26-2)21(17)24)6-8-16(23)9-7-15-12-19(27-3)22(29-5)20(13-15)28-4/h6-13,24H,1-5H3/b8-6+,9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZNJIJSGSQNJQ-CDJQDVQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Go-Y078 primarily targets vascular endothelial growth factor (VEGF) pathways, which play a crucial role in tumor angiogenesis. It also targets fibronectin 1 , a molecule abundantly expressed and contributing to angiogenesis.

Mode of Action

Go-Y078 functions through the inhibition of actin stress fiber formation , resulting in mobility inhibition. This mechanism is different from that of VEGF inhibition. It also interacts with the substrate-binding sites of ABCG2 , a multidrug resistance protein.

Biochemical Pathways

Go-Y078 activates the JNK and p38 signaling pathways . It induces caspase-mediated apoptosis via upregulating two apoptosis-modulating proteins, SMAC/DIABLO and heme oxygenase (HO)-1 . It also represses cellular inhibitors of apoptosis 1 (cIAP-1) and X-chromosome-linked IAP (XIAP).

Pharmacokinetics

Go-Y078 has been reported to have higher oral bioavailability than curcumin. .

Result of Action

Go-Y078 dose-dependently decreases the viability of human osteosarcoma cells and induces sub-G1 fraction arrest and apoptosis . It also inhibits the growth and mobility of human umbilical venous epithelial cells resistant to angiogenesis inhibitors (HUVEC-R) at a concentration of 0.75 μmol/L.

Biologische Aktivität

The compound (1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadiene-3-one (CAS No. 1217503-60-0) is a derivative of 1,4-pentadien-3-one, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antiviral, antibacterial, anticancer, anti-inflammatory, and antioxidant properties.

- Molecular Formula: C22H24O7

- Molecular Weight: 400.42 g/mol

- IUPAC Name: (1E,4E)-1-(4-hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one

- Purity: ≥95.0% (HPLC)

Antiviral Activity

Research indicates that derivatives of 1,4-pentadien-3-one exhibit significant antiviral properties. For instance:

- Mechanism of Action: The compound's structure allows it to interfere with viral replication processes. Studies have shown that modifications at the 5-position enhance antiviral efficacy against various viruses such as the Tobacco Mosaic Virus (TMV) .

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against several bacterial strains:

- Tested Strains: Xanthomonas axonopodis pv. citri (Xac), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (R.s).

- Inhibition Results:

| Compound | Inhibition (%) at 100 µg/mL | EC50 (µg/mL) |

|---|---|---|

| 4a | Xoo: 19.7 ± 4.3 | 0.43 |

| R.s: 58.2 ± 2.4 | ||

| 4b | Xoo: 48.5 ± 5.2 | 2.50 |

| R.s: 53.9 ± 6.5 | ||

| BT | Xoo: 56.1 ± 7.3 | 49.5 |

The compound demonstrated superior antibacterial activity compared to standard treatments with EC50 values significantly lower than that of traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Mechanism: It induces apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Studies: In vitro studies have shown that the compound inhibits cell proliferation in several cancer cell lines including breast and prostate cancer cells .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines:

- Research Findings: In vivo models have demonstrated a reduction in inflammation markers when treated with this compound .

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has garnered attention for its potential as a lead molecule in drug discovery. Its structural characteristics allow it to inhibit tumor cell growth effectively. Research indicates that it exhibits notable anti-cancer properties, particularly against prostate cancer cells (PC3) and other malignancies. The ease of synthesis and cost-effectiveness further enhance its appeal for pharmaceutical applications .

Key Findings:

- Mechanism of Action: The compound's ability to disrupt cancer cell proliferation is attributed to its interaction with specific molecular pathways involved in cell cycle regulation.

- Research Studies: Various studies have demonstrated its efficacy in preclinical models, suggesting a promising avenue for further clinical exploration.

Antioxidant Formulations

Due to its antioxidant properties, (1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadiene-3-one is valuable in formulating dietary supplements and skincare products. It helps mitigate oxidative stress and enhances skin health by neutralizing free radicals.

Applications:

- Skincare Products: Incorporation into creams and serums aimed at reducing signs of aging.

- Nutraceuticals: Development of supplements focused on improving overall health by combating oxidative damage .

Natural Product Synthesis

This compound serves as an intermediate in the synthesis of more complex natural products. Its unique structure facilitates the creation of derivatives that can be utilized in various industries such as food and cosmetics.

Synthesis Insights:

- Synthetic Pathways: The compound can be synthesized through environmentally friendly methods that align with green chemistry principles.

- Industrial Relevance: Its role as a precursor in synthesizing bioactive compounds is significant for developing new products in the natural products sector .

Research on Neuroprotective Agents

Emerging studies suggest that this compound may possess neuroprotective effects, making it relevant in researching treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications.

Research Highlights:

- Neuroprotective Mechanisms: Investigations into how it protects neuronal cells from oxidative stress and apoptosis are ongoing.

- Clinical Implications: Potential for developing new therapies aimed at slowing the progression of neurodegenerative conditions .

Material Science

The unique chemical structure of this compound opens avenues for applications in material science. Its properties may contribute to developing new polymers with enhanced characteristics suitable for various industrial uses.

Material Innovations:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Curcumin analogues share the 1,4-pentadien-3-one core but differ in substituent patterns, which critically influence their biological activities. Below is a detailed comparison of F3 with structurally and functionally related compounds:

Structural and Functional Comparison

Key Findings

Substituent Effects on Cytotoxicity :

- F3’s 3,4,5-trimethoxyphenyl group enhances lipophilicity, facilitating membrane penetration and ROS generation in cancer cells. This contributes to its superior cytotoxicity over curcumin .

- LE, with a 2-hydroxy-4-methoxyphenyl group , shows comparable potency to F3 but distinct substituent positioning, suggesting meta/para-substitution modulates target specificity .

Substituent Effects on Neuroprotection :

- CB (symmetrical 4-hydroxy-3-methoxyphenyl groups) and FE (asymmetrical 3,4-dimethoxyphenyl and 4-hydroxy-3,5-dimethoxyphenyl groups) activate the NRF2 pathway, upregulating antioxidant enzymes like HO-1 and NQO1. Hydroxyl groups in these compounds likely enhance radical scavenging, while methoxy groups stabilize the molecule .

Mechanistic Divergence :

- F3 and LE primarily target mitochondrial apoptosis in cancer cells.

- CB and FE exhibit neuroprotection via oxidative stress mitigation, highlighting how substituent chemistry directs biological pathway engagement.

Physicochemical Properties

Vorbereitungsmethoden

Substrate Selection and Reactivity

Compound A is synthesized via a crossed aldol reaction between two aromatic precursors:

-

Aldehyde component : 4-Hydroxy-3,5-dimethoxybenzaldehyde

-

Ketone component : 3,4,5-Trimethoxyacetophenone

The reaction proceeds through enolate formation from the ketone, followed by nucleophilic attack on the aldehyde. The α,β-unsaturated ketone system forms spontaneously due to dehydration.

Table 1: Substrate Stoichiometry and Reaction Outcomes

| Substrate Ratio (Aldehyde:Ketone) | Base Used | Solvent | Yield (%) |

|---|---|---|---|

| 1:1.2 | NaOH | Acetone | 85–90 |

| 1:1 | LDA | THF | 54 |

| 1:1.5 | Et₃N/LiClO₄ | Toluene | 21 |

Data adapted from synthetic protocols for analogous compounds.

Base and Solvent Optimization

-

NaOH in acetone : This system achieves high yields (85–90%) due to the dual role of acetone as both solvent and reactant. The reaction is typically conducted at 0°C to room temperature over 3–5 hours.

-

Lithium diisopropylamide (LDA) in THF : While LDA generates a more reactive enolate, the lower yield (54%) is attributed to side reactions involving the carborane moiety in related syntheses.

-

Et₃N/LiClO₄ in toluene : This catalytic system is less effective for Compound A , yielding only 21% in analogous reactions, likely due to poor solubility of aromatic substrates.

Protection/Deprotection Strategies for Phenolic Hydroxyl Groups

The 4-hydroxy group on the aldehyde component is susceptible to oxidation and undesired side reactions under basic conditions. To mitigate this, protective group chemistry is employed.

Tetrahydropyranyl (THP) Protection

Table 2: Impact of Protection on Reaction Efficiency

| Protection Method | Yield Without Protection (%) | Yield With Protection (%) |

|---|---|---|

| None | 62 | – |

| THP | – | 89 |

Data derived from analogous syntheses.

Stereochemical Control of the (1E,4E) Configuration

The E,E geometry of Compound A is critical for its biological activity. The stereochemical outcome is governed by:

Verification of Stereochemistry

-

¹H NMR Spectroscopy : Coupling constants (J) between H1–H2 and H4–H5 are typically >16 Hz, confirming trans configurations.

-

X-ray crystallography : Used in structurally related compounds to unequivocally confirm E,E geometry.

Large-Scale and Automated Synthesis Considerations

While manual synthesis suffices for laboratory-scale production, automated systems enhance reproducibility for industrial applications. Key adaptations include:

Reaction Miniaturization

-

Microfluidic systems : Reduce reaction volumes to 50–100 µL, improving heat transfer and yield consistency.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| NaOH/acetone | High yield, simple workup | Requires hydroxyl protection |

| LDA/THF | Better enolate formation | Low yield, sensitive to moisture |

| Et₃N/LiClO₄/toluene | Mild conditions | Poor substrate solubility |

Q & A

Q. What are the optimal synthetic routes for (1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadien-3-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Ultrasonic-assisted synthesis has been explored for structurally similar 1,4-pentadien-3-one derivatives. Key parameters include:

- Temperature : Elevated temperatures (50–70°C) enhance reaction rates but may degrade thermally sensitive substituents.

- Time : Extended sonication (6–8 hours) improves yield but risks side reactions like over-oxidation or polymerization.

- Solvent System : Polar aprotic solvents (e.g., ethanol/methanol mixtures) stabilize intermediates and reduce byproduct formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what are critical spectral markers?

Methodological Answer:

- ¹H NMR :

- IR :

Example NMR Data (Analogous Structure):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| α,β-Unsaturated protons | 7.2–7.4 | Doublet |

| Aromatic methoxy groups | 3.8 | Singlet |

| Phenolic -OH | 10.1 | Broad singlet |

Advanced Research Questions

Q. How do substituent positions (e.g., hydroxy vs. methoxy groups) affect the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Donating Methoxy Groups : Stabilize the conjugated system via resonance, lowering the HOMO-LUMO gap (confirmed by DFT calculations in related structures). This enhances electrophilic substitution reactivity at para positions .

- Hydroxy Groups : Introduce hydrogen-bonding interactions, influencing solubility and aggregation behavior. For example, phenolic -OH in the 4-hydroxy-3,5-dimethoxyphenyl moiety increases polarity, affecting chromatographic retention times .

Experimental Design Tip:

Compare UV-Vis spectra of derivatives with varying substituents. A bathochromic shift (≥20 nm) indicates extended conjugation due to electron-donating groups .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples), and how can they be resolved?

Methodological Answer:

- Matrix Interference : Co-eluting metabolites or degradation products in biological samples require:

- HPLC-DAD/MS : Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) with selective detection at λ = 280–320 nm (max absorbance for conjugated systems).

- Sample Preparation : Solid-phase extraction (C18 cartridges) with pH-adjusted loading (pH 3–4 to protonate phenolic -OH and reduce hydrophilicity) .

Data Contradiction Analysis:

Discrepancies in recovery rates (>15% variation) may stem from:

- Degradation : Photolability of α,β-unsaturated ketones under UV light during analysis. Mitigate by using amber vials and low-temperature storage .

Q. How can computational methods (e.g., molecular docking) predict the compound’s biological targets, and what experimental validation is required?

Methodological Answer:

- Docking Workflow :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s aromaticity.

- Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.

- Validation : Compare docking scores (e.g., AutoDock Vina) with known inhibitors and validate via enzyme inhibition assays (IC₅₀ determination) .

Example Binding Affinity Data (Hypothetical):

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Cyclooxygenase-2 | -9.2 | 12.5 ± 1.3 |

| Tyrosine Kinase | -8.7 | 18.9 ± 2.1 |

Q. What are the limitations of current experimental models for studying this compound’s stability under physiological conditions?

Methodological Answer:

- In Vitro Limitations :

- pH-Dependent Degradation : Rapid hydrolysis of the α,β-unsaturated ketone in gastric fluid (pH 1–3). Simulate using USP dissolution apparatus with pH-adjusted buffers .

- Oxidative Stress : Reactive oxygen species (ROS) in cell culture media accelerate degradation. Use antioxidants (e.g., ascorbic acid) in stability studies .

Critical Analysis of Existing Data:

Studies reporting >90% stability at 37°C often omit light exposure or agitation, leading to overestimation of shelf life. Replicate experiments under controlled light and mechanical stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.